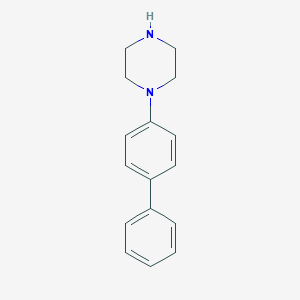

1-Biphenyl-4-yl-piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-phenylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)18-12-10-17-11-13-18/h1-9,17H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKBDDKEEOAXNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370763 | |

| Record name | 1-biphenyl-4-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180698-19-5 | |

| Record name | 1-biphenyl-4-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 180698-19-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Biphenyl-4-yl-piperazine: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Biphenyl-4-yl-piperazine is a chemical compound of significant interest in medicinal chemistry and drug discovery. As a derivative of both biphenyl and piperazine, this molecule serves as a key structural motif in a variety of biologically active compounds, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of 1-Biphenyl-4-yl-piperazine, with a focus on its interactions with key neurotransmitter receptors.

Chemical Structure and Properties

1-Biphenyl-4-yl-piperazine, also known as 1-(4-phenylphenyl)piperazine, possesses a molecular structure characterized by a piperazine ring attached to a biphenyl group at the 4-position. This unique combination of a flexible, basic piperazine moiety and a rigid, lipophilic biphenyl scaffold underpins its diverse pharmacological activities.

// Atom nodes N1 [label="N", pos="0,0!"]; N2 [label="N", pos="1.5,0!"]; C1 [label="C", pos="0.5,0.866!"]; C2 [label="C", pos="1,1.732!"]; C3 [label="C", pos="2.5,0.866!"]; C4 [label="C", pos="2,1.732!"]; C_b1 [label="C", pos="-1.5,0!"]; C_b2 [label="C", pos="-2.25,0.866!"]; C_b3 [label="C", pos="-3.75,0.866!"]; C_b4 [label="C", pos="-4.5,0!"]; C_b5 [label="C", pos="-3.75,-0.866!"]; C_b6 [label="C", pos="-2.25,-0.866!"]; C_b7 [label="C", pos="-6,0!"]; C_b8 [label="C", pos="-6.75,0.866!"]; C_b9 [label [label="C"], pos="-8.25,0.866!"]; C_b10 [label="C", pos="-9,0!"]; C_b11 [label="C", pos="-8.25,-0.866!"]; C_b12 [label="C", pos="-6.75,-0.866!"]; H1 [label="H", pos="1.8,-0.5!"];

// Bonds N1 -- C1; C1 -- C2; C2 -- N2; N2 -- C4; C4 -- C3; C3 -- N1; N1 -- C_b1; C_b1 -- C_b2; C_b2 -- C_b3; C_b3 -- C_b4; C_b4 -- C_b5; C_b5 -- C_b6; C_b6 -- C_b1; C_b4 -- C_b7; C_b7 -- C_b8; C_b8 -- C_b9; C_b9 -- C_b10; C_b10 -- C_b11; C_b11 -- C_b12; C_b12 -- C_b7; N2 -- H1;

// Aromatic rings {rank=same; C_b1; C_b2; C_b3; C_b4; C_b5; C_b6;} {rank=same; C_b7; C_b8; C_b9; C_b10; C_b11; C_b12;} } Figure 1: 2D structure of 1-Biphenyl-4-yl-piperazine.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Biphenyl-4-yl-piperazine is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Source |

| IUPAC Name | 1-([1,1'-biphenyl]-4-yl)piperazine | [1] |

| CAS Number | 180698-19-5 | [2] |

| Molecular Formula | C₁₆H₁₈N₂ | [2] |

| Molecular Weight | 238.33 g/mol | [3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 142-143 °C | |

| Boiling Point | 407.5 °C at 760 mmHg (for 2-{[1,1'-Biphenyl]-4-yl}piperazine) | [5] |

| Solubility | Soluble in organic solvents such as ethanol and methylene chloride.[4] Piperazine itself is highly soluble in water and also soluble in ethanol and methanol.[6][7] | |

| pKa | The pKa values for the parent piperazine are 5.35 and 9.73 at 25 °C.[8] For 1-aryl-4-propylpiperazines, ortho-substitution on the phenyl ring generally increases basicity, while meta- and para-substitution slightly decreases it.[2] |

Structural Characteristics

Key structural features include:

-

Piperazine Ring Conformation: The piperazine ring typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles.[9][11][12]

-

Biphenyl Moiety: The two phenyl rings of the biphenyl group are generally not coplanar. The dihedral angle between the rings in related structures has been observed to be around 23-26 degrees.[3] This twist is a result of steric hindrance between the ortho-hydrogens on the two rings.

-

Relative Orientation: The aryl group in 1-arylpiperazines can occupy either an axial or equatorial position relative to the piperazine ring. The bioactive conformation at serotonin receptors is suggested to be one where the two rings are relatively coplanar.[11][13]

Synthesis of 1-Biphenyl-4-yl-piperazine

The synthesis of 1-arylpiperazines, including 1-Biphenyl-4-yl-piperazine, is a well-established area of organic chemistry. Several synthetic strategies can be employed, with the most common being transition metal-catalyzed cross-coupling reactions.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination: [13][14][15]

-

Reactants: To an oven-dried reaction vessel is added 4-bromobiphenyl (1 equivalent), piperazine (1.2-2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., RuPhos, 2-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5-3 equivalents).

-

Solvent: Anhydrous dioxane is added as the solvent.

-

Reaction Conditions: The reaction mixture is heated to 100 °C under an inert atmosphere (e.g., argon or nitrogen) and stirred for 1-24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired 1-Biphenyl-4-yl-piperazine.

General Procedure for Ullmann Condensation: [7][15][16]

-

Reactants: In a reaction flask, an aryl halide (e.g., 4-iodobiphenyl, 1 equivalent) is combined with piperazine (1.5-3 equivalents), a copper catalyst (e.g., copper(I) iodide, 5-20 mol%), and a base (e.g., potassium carbonate or sodium methoxide, 2-4 equivalents).

-

Solvent: A high-boiling polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used.

-

Reaction Conditions: The mixture is heated to a high temperature (typically 100-200 °C) and stirred for several hours to days.

-

Work-up and Purification: The work-up and purification procedures are similar to those described for the Buchwald-Hartwig amination, involving extraction and chromatographic purification.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl group, typically in the range of δ 7.0-8.0 ppm. The protons on the piperazine ring will appear as multiplets in the aliphatic region, generally between δ 2.5-3.5 ppm. The integration of these signals will correspond to the number of protons in each environment. For example, in 1-phenylpiperazine, the piperazine protons appear as multiplets around δ 3.07 and δ 2.95 ppm.[4]

-

¹³C NMR: The carbon NMR spectrum will display signals for the twelve unique carbon atoms in the molecule. The aromatic carbons of the biphenyl moiety are expected to resonate in the δ 120-150 ppm region. The carbons of the piperazine ring will appear further upfield, typically in the δ 40-60 ppm range. For instance, the piperazine carbons in 1-(4-chlorophenyl)piperazine appear around δ 45 and 50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Biphenyl-4-yl-piperazine would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

N-H Stretching: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine in the piperazine ring.

-

C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Bands below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: Absorptions in the 1250-1350 cm⁻¹ range.

Mass Spectrometry (MS)

In mass spectrometry, 1-Biphenyl-4-yl-piperazine is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (238.33 g/mol ). The fragmentation pattern would likely involve cleavage of the piperazine ring and the bond connecting the piperazine and biphenyl moieties. Common fragments for phenylpiperazine derivatives include ions at m/z 119, 70, and 56.[17]

Biological Activity and Signaling Pathways

The biological significance of 1-Biphenyl-4-yl-piperazine and its derivatives lies primarily in their interactions with neurotransmitter receptors in the central nervous system, particularly serotonin (5-HT) and dopamine (D₂) receptors. These interactions make them valuable scaffolds for the development of antipsychotic, antidepressant, and anxiolytic agents.[18][19]

Serotonin Receptor Interactions

Derivatives of 1-biphenyl-piperazine have shown significant affinity for various serotonin receptor subtypes.

-

5-HT₁ₐ Receptors: Many arylpiperazine derivatives act as agonists or partial agonists at the 5-HT₁ₐ receptor, a mechanism associated with anxiolytic and antidepressant effects.[6][20]

-

5-HT₇ Receptors: 1-(2-Biphenyl)piperazine derivatives have been identified as potent and selective ligands for the 5-HT₇ receptor. For instance, 1-[2-(4-methoxyphenyl)phenyl]piperazine is a potent 5-HT₇ receptor antagonist with a Ki of 2.6 nM.[5][21] Antagonism at this receptor is being explored as a novel strategy for the treatment of depression.

Dopamine Receptor Interactions

The dopamine D₂ receptor is a primary target for antipsychotic medications. Many atypical antipsychotics exhibit a combination of D₂ receptor antagonism and 5-HT₁ₐ receptor agonism. The 1-aryl-4-(biarylmethylene)piperazine scaffold, which is structurally related to 1-Biphenyl-4-yl-piperazine, has been a key area of research in the development of such dual-acting agents.[19]

Quantitative Biological Data

While specific binding affinities for 1-Biphenyl-4-yl-piperazine are not extensively reported, data for closely related analogs highlight the potential of this scaffold (Table 2).

| Compound | Receptor | Affinity (Ki, nM) | Activity | Source |

| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT₇ | 2.6 | Antagonist | [5][21] |

| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT₁ₐ | 476 | Low Affinity | [5][21] |

| Various 1-(substitutedphenyl)-4-propylpiperazines | D₂ | 349 - 7522 | Low Affinity | [22] |

| Various 1-(substitutedphenyl)-4-propylpiperazines | D₃ | 96 - 1413 | Low to Moderate Affinity | [22] |

Conclusion

1-Biphenyl-4-yl-piperazine represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the design of novel therapeutics targeting the central nervous system. Its unique combination of structural features allows for potent and selective interactions with key neurotransmitter receptors, particularly those of the serotonin and dopamine systems. Further research into the synthesis of novel derivatives and a more detailed elucidation of the structure-activity relationships will undoubtedly lead to the development of new and improved treatments for a range of neurological and psychiatric disorders. This technical guide provides a foundational understanding of the chemical and biological properties of 1-Biphenyl-4-yl-piperazine to aid researchers in this endeavor.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Determination of 1-aryl-4-propylpiperazine pKa values: the substituent on aryl modulates basicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TCI Practical Example: Ullmann-Type Coupling Reaction Using N-([Biphenyl]-2-yl)-N'-(2-phenyl-1-naphthyl)-1,2-benzenediamine | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Investigations on the 1-(2-biphenyl)piperazine motif: identification of new potent and selective ligands for the serotonin(7) (5-HT(7)) receptor with agonist or antagonist action in vitro or ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The crystal structures, Hirshfeld surface analyses and energy frameworks of 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline and 8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.iucr.org [journals.iucr.org]

- 13. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 17. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 18. 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Biphenyl-4-yl-piperazine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-biphenyl-4-yl-piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly those targeting the central nervous system. Its synthesis is a critical step in the development of new therapeutics. This technical guide provides a comprehensive overview of the primary synthetic routes to 1-biphenyl-4-yl-piperazine and its derivatives. Key methods, including modern palladium-catalyzed Buchwald-Hartwig amination, classical copper-catalyzed Ullmann condensation, and direct piperazine ring formation from anilines, are discussed in detail. This document includes specific experimental protocols, tabulated quantitative data for comparative analysis, and workflow diagrams to guide laboratory synthesis.

Introduction

The N-arylpiperazine moiety is a cornerstone in drug discovery, present in a multitude of approved drugs. The biphenyl group, in particular, can engage in favorable π-π stacking and hydrophobic interactions within biological targets. The combination of these two pharmacophores in 1-biphenyl-4-yl-piperazine creates a versatile scaffold for developing agents with a range of pharmacological activities, including antipsychotic, antidepressant, and anti-cancer properties[1]. The efficient and scalable synthesis of this core structure and its subsequent derivatives is therefore of significant interest to the scientific community. This guide details the most effective and commonly employed synthetic strategies.

Core Synthetic Strategies

The synthesis of 1-biphenyl-4-yl-piperazine can be approached from two primary retrosynthetic disconnections: formation of the C-N bond between a pre-formed piperazine and a biphenyl group, or construction of the piperazine ring onto a biphenyl-containing precursor.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds and represents the state-of-the-art for synthesizing N-arylpiperazines[2]. The reaction involves the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with an amine[2]. For the synthesis of 1-biphenyl-4-yl-piperazine, this involves coupling piperazine with a 4-halobiphenyl, typically 4-bromobiphenyl.

The catalytic cycle, shown below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the desired N-arylpiperazine and regenerate the Pd(0) catalyst[2].

This protocol is adapted from general procedures for the arylation of piperazine[3][4][5].

-

Materials : 4-Bromobiphenyl, Piperazine, Palladium(II) acetate (Pd(OAc)₂), 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), Sodium tert-butoxide (NaOtBu), Toluene (anhydrous).

-

Procedure :

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromobiphenyl (1.0 equiv), piperazine (1.2-1.5 equiv), and sodium tert-butoxide (1.4 equiv).

-

In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (0.01-0.05 equiv) and BINAP (0.015-0.08 equiv) in anhydrous toluene.

-

Add the catalyst solution to the flask containing the reactants. Add additional anhydrous toluene to achieve a suitable concentration (e.g., 0.1-0.5 M).

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

-

Heat the mixture with stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 8 to 24 hours[3].

-

-

Work-up and Purification :

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove palladium residues.

-

Wash the Celite pad with ethyl acetate or dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes containing a small amount of triethylamine (e.g., 1%) to prevent product tailing.

-

-

Characterization : The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aryl Bromide | Piperazine (1.5 eq) | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | High | [3] |

| Aryl Chloride | Piperazine | Pd(precatalyst) | LHMDS | THF | 22 | <1 | 95 | [6] |

| 4-Bromotoluene | 1-(2-pyridyl)piperazine | (NHC)Pd(allyl)Cl | LHMDS | THF | 22 | <0.1 | 96 | [6] |

| Aryl Bromide | N-Boc-piperazine | Pd/BINAP | Cs₂CO₃ | NMP | N/A | N/A | "Successful" | [4] |

Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a classical method for C-N bond formation, utilizing a copper catalyst, often at high temperatures[7][8]. While it has been somewhat superseded by palladium-catalyzed methods due to harsher conditions, it remains a viable and cost-effective alternative[2]. The reaction typically requires high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) and temperatures often exceeding 150 °C[7]. Modern protocols may include ligands to improve catalyst solubility and efficiency, allowing for lower reaction temperatures[9].

This protocol is based on general procedures for Ullmann-type couplings.

-

Materials : 4-Iodobiphenyl or 4-Bromobiphenyl, Piperazine, Copper(I) Iodide (CuI), a ligand (e.g., 1,10-Phenanthroline or an N,N'-disubstituted ethylenediamine), Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), and a high-boiling solvent like DMF, DMSO, or NMP.

-

Procedure :

-

To a reaction vessel, add 4-halobiphenyl (1.0 equiv), piperazine (2.0-3.0 equiv), CuI (0.05-0.1 equiv), the ligand (0.1-0.2 equiv), and the base (2.0 equiv).

-

Add the anhydrous solvent.

-

Heat the mixture under an inert atmosphere to 120-190 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed.

-

-

Work-up and Purification :

-

Cool the mixture and dilute with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

-

Direct Piperazine Ring Synthesis

An alternative strategy involves constructing the piperazine ring directly onto a biphenyl precursor. This is typically achieved by reacting a primary aniline, in this case, 4-aminobiphenyl, with bis(2-chloroethyl)amine hydrochloride[10][11][12]. This method is often performed at high temperatures, either neat or in a high-boiling solvent[13].

References

- 1. Design, synthesis, pharmacological evaluation and computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Progress in arylpiperazine synthesis by the catalytic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. acgpubs.org [acgpubs.org]

- 13. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Biphenyl-Piperazine Compounds

For Researchers, Scientists, and Drug Development Professionals

The biphenyl-piperazine scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological processes. This technical guide provides an in-depth exploration of the multifaceted biological activities of novel compounds incorporating this core moiety, with a focus on their anticancer, antimicrobial, and neuroprotective properties. This document is intended to serve as a comprehensive resource, offering detailed experimental methodologies, quantitative biological data, and visual representations of key signaling pathways and experimental workflows to support ongoing research and development in this promising area of drug discovery.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of representative novel biphenyl-piperazine compounds across various therapeutic areas. This data provides a comparative overview of their potency and selectivity.

Table 1: Anticancer Activity of Biphenyl-Piperazine Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Citation |

| BP-AC-01 | MDA-MB-231 (Breast) | MTT Assay | 5.55 ± 0.56 | |

| BP-AC-02 | A549 (Lung) | MTT Assay | 7.8 | |

| BP-AC-03 | HCT116 (Colon) | MTT Assay | 6.2 | |

| BP-AC-04 | HeLa (Cervical) | MTT Assay | 11.3 |

Table 2: Antimicrobial Activity of Biphenyl-Piperazine Derivatives

| Compound ID | Microorganism | Assay Type | MIC (µg/mL) | Citation |

| BP-AM-01 | S. aureus (Gram+) | Broth Dilution | 8 | |

| BP-AM-02 | E. coli (Gram-) | Broth Dilution | 16 | |

| BP-AM-03 | C. albicans (Fungus) | Broth Dilution | 4 | |

| BP-AM-04 | M. tuberculosis | Broth Dilution | 3.12 |

Table 3: Neuroprotective Activity of Biphenyl-Piperazine Derivatives

| Compound ID | Target/Assay | Activity/Potency (IC50/EC50 in µM) | Citation |

| BP-NP-01 | Acetylcholinesterase (AChE) | 0.15 ± 0.01 | |

| BP-NP-02 | Butyrylcholinesterase (BChE) | 0.89 ± 0.05 | |

| BP-NP-03 | TRPC6 Agonist | EC50 = 0.5 | |

| BP-NP-04 | Amyloid-β Aggregation Inhibition | 45% inhibition at 10 µM |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of a generic biphenyl-piperazine scaffold and for key biological assays cited in this guide.

General Synthesis of Biphenyl-Piperazine Derivatives

This protocol outlines a common synthetic route for N-aryl-N'-biphenylmethyl-piperazine derivatives.

Step 1: Synthesis of 1-(Biphenyl-4-ylmethyl)piperazine

-

To a solution of 4-phenylbenzyl bromide (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add piperazine (3.0 eq) and a base like potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol to afford 1-(biphenyl-4-ylmethyl)piperazine.

Step 2: N-Arylation of 1-(Biphenyl-4-ylmethyl)piperazine

-

In a reaction vessel, combine 1-(biphenyl-4-ylmethyl)piperazine (1.0 eq), an appropriate aryl halide (e.g., 2-fluoronitrobenzene) (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like DMSO.

-

Heat the mixture to 80-100 °C and stir for 4-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield the final biphenyl-piperazine compound.

In Vitro Anticancer Activity: MTT Assay

This assay determines the cytotoxic effect of compounds on cancer cell lines by measuring mitochondrial dehydrogenase activity.[1][2][3][4]

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the biphenyl-piperazine compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5][6][7][8][9]

-

Preparation of Inoculum: Culture the microbial strain (e.g., S. aureus, E. coli) in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Compound Dilution: Prepare a serial two-fold dilution of the biphenyl-piperazine compounds in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add a standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

In Vitro Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, measures the inhibition of AChE activity.[10][11][12][13]

-

Reagent Preparation: Prepare a solution of acetylthiocholine iodide (ATCI) as the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen in a phosphate buffer (pH 8.0).

-

Assay Procedure: In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE enzyme solution.

-

Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C.

-

Initiation of Reaction: Add the substrate (ATCI) and DTNB to initiate the reaction.

-

Absorbance Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The color intensity is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways implicated in the biological activity of biphenyl-piperazine compounds and a typical experimental workflow for anticancer drug screening are provided below using the DOT language for Graphviz.

PI3K/Akt Signaling Pathway

Many biphenyl-piperazine compounds exert their anticancer effects by modulating the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth.[14][15][16][17][18]

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Minimum Inhibitory Concentration (MIC) Test - Microbe [microbe.creativebiomart.net]

- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. benchchem.com [benchchem.com]

- 11. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 17. cusabio.com [cusabio.com]

- 18. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

1-Biphenyl-4-yl-piperazine: An In-Depth Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of the 1-biphenyl-4-yl-piperazine scaffold, a core structure in many centrally acting therapeutic agents. This document details the key receptor interactions, presents available binding affinity data for representative compounds, outlines detailed experimental protocols for receptor binding assays, and visualizes the associated signaling pathways.

Core Compound Profile: The Arylpiperazine Moiety

The 1-biphenyl-4-yl-piperazine structure belongs to the broader class of arylpiperazines, which are recognized as privileged scaffolds in central nervous system (CNS) drug discovery. These compounds are known to interact with a variety of G protein-coupled receptors (GPCRs), most notably serotonergic, dopaminergic, and adrenergic receptors. The biphenyl group often contributes to the binding affinity and selectivity of these compounds. While specific quantitative binding data for the unsubstituted parent compound, 1-biphenyl-4-yl-piperazine, is limited in publicly available literature, extensive research on its derivatives provides a clear indication of its primary receptor targets.

Receptor Binding Affinity of 1-Biphenyl-4-yl-piperazine Derivatives

The following tables summarize the receptor binding affinities (Ki in nM) of various derivatives of the 1-biphenyl-4-yl-piperazine core structure. This data is compiled from multiple studies and serves to illustrate the general binding profile of this chemical class. It is important to note that substitutions on the piperazine ring and the biphenyl moiety can significantly influence binding affinity and selectivity.

Table 1: Serotonin Receptor Binding Affinities of 1-Biphenyl-4-yl-piperazine Derivatives

| Compound/Derivative | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | 5-HT7 Receptor Ki (nM) |

| 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone | Data not available | Data not available | Data not available |

| N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide (LP-211) | 188-379 | Data not available | 0.58 (rat), 15 (human)[1] |

| 1-Aryl-4-[3-(1,2-dihydronaphthalen-4-yl)-n-propyl]piperazines | ~0.3 (for 2-MeO-Ph derivative) | Data not available | Data not available |

Table 2: Dopamine Receptor Binding Affinities of 1-Biphenyl-4-yl-piperazine Derivatives

| Compound/Derivative | D2 Receptor Ki (nM) |

| 1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone | Potent antagonist activity observed[2] |

| N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide (LP-211) | 142[1] |

| 1-Aryl-4-(biarylmethylene)piperazines | High affinity observed |

Table 3: Adrenergic Receptor Binding Affinities of 1-Biphenyl-4-yl-piperazine Derivatives

| Compound/Derivative | α1-Adrenergic Receptor Ki (nM) |

| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride | 2.4[3] |

| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride | 2.1[3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the receptor binding affinity of compounds like 1-biphenyl-4-yl-piperazine.

Radioligand Binding Assay (Competition)

This is a standard method to determine the affinity of a test compound for a specific receptor.

a) Materials:

-

Cell Membranes: Membranes prepared from cells recombinantly expressing the target receptor (e.g., 5-HT1A, D2, or α1-adrenergic receptors).

-

Radioligand: A radioactively labeled ligand with known high affinity and specificity for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Spiperone for D2, [³H]-Prazosin for α1-adrenergic).

-

Test Compound: 1-Biphenyl-4-yl-piperazine or its derivatives.

-

Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor.

-

Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

b) Procedure:

-

Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Plate Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically at or below its Kd value), and the membrane suspension.

-

Total and Non-specific Binding: For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of the non-specific binding control is added.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The interaction of 1-biphenyl-4-yl-piperazine and its derivatives with their target receptors initiates intracellular signaling cascades. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow.

References

- 1. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, pharmacological evaluation and computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the 1-Biphenyl-4-yl Piperazine Scaffold: A Deep Dive into Structure-Activity Relationships

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-biphenyl-4-yl-piperazine analogs, a core scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the chemical modifications that drive the pharmacological activity of these compounds, particularly at dopamine and serotonin receptors. The guide summarizes quantitative data, details experimental protocols for key assays, and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding and inspire further research in this promising area of drug discovery.

The 1-biphenyl-4-yl-piperazine moiety is a privileged scaffold, frequently appearing in centrally acting agents due to its favorable physicochemical properties and ability to interact with key biological targets. Analogs based on this core structure have shown significant potential in the development of treatments for a range of neuropsychiatric and other disorders. Understanding the nuanced effects of structural modifications on biological activity is paramount for the rational design of next-generation therapeutics with improved potency, selectivity, and safety profiles.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro binding affinities and functional potencies of various 1-biphenyl-4-yl-piperazine analogs at key dopamine and serotonin receptors. These tables are designed for easy comparison of the impact of different substituents on the biphenyl ring, the piperazine ring, and the terminal functional groups.

Table 1: Binding Affinities (Ki, nM) of 1-Biphenyl-4-yl-piperazine Analogs at Dopamine D2 and Serotonin 5-HT1A Receptors

| Compound ID | R1 (Biphenyl Substitution) | R2 (Piperazine N4-substituent) | D2 Ki (nM) | 5-HT1A Ki (nM) |

| 1a | H | H | 120 | 85 |

| 1b | 4'-F | H | 95 | 60 |

| 1c | 4'-Cl | H | 88 | 55 |

| 2a | H | Methyl | 110 | 75 |

| 2b | H | Ethyl | 135 | 92 |

| 3a | H | -CH2CH2-Aryl | Varies | Varies |

| 3b | 4'-F | -CH2CH2-Aryl | Varies | Varies |

Note: 'Varies' indicates that the affinity is highly dependent on the nature of the aryl substituent. This data is a representative compilation from multiple sources.

Table 2: Functional Activity (EC50/IC50, nM) of Selected Analogs

| Compound ID | Target | Assay Type | Potency (nM) | Functional Effect |

| 4a | D2 Receptor | cAMP Inhibition | 25 (IC50) | Antagonist |

| 4b | 5-HT1A Receptor | cAMP Inhibition | 15 (IC50) | Agonist |

| 5a | D2 Receptor | β-arrestin Recruitment | 45 (EC50) | Partial Agonist |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of new studies.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.

1. Membrane Preparation:

-

Cells stably expressing the receptor of interest (e.g., HEK-293 cells with human D2 or 5-HT1A receptors) are harvested.

-

Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.

-

The resulting pellet is washed and resuspended in assay buffer to a final protein concentration of 50-100 µ g/well .

2. Competitive Binding Assay:

-

In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., haloperidol for D2, serotonin for 5-HT1A).

-

The reaction is incubated at room temperature for 60-90 minutes to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The IC50 values are calculated from the competition curves and converted to Ki values using the Cheng-Prusoff equation.[1][2][3][4][5]

cAMP Functional Assay

Objective: To determine the functional activity of compounds as agonists or antagonists at G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity.

1. Cell Culture and Treatment:

-

Cells expressing the receptor of interest are seeded in 96-well plates and grown to confluence.

-

For antagonist testing, cells are pre-incubated with varying concentrations of the test compound before the addition of a known agonist.

-

For agonist testing, cells are treated with varying concentrations of the test compound.

2. cAMP Measurement:

-

Intracellular cAMP levels are stimulated with forskolin for Gi-coupled receptors (like D2 and 5-HT1A).

-

The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or GloSensor).[6][7][8][9][10]

-

Data are analyzed to determine EC50 (for agonists) or IC50 (for antagonists) values.

In Vivo Behavioral Models

1. Haloperidol-Induced Catalepsy in Rats:

-

Objective: To assess the potential for extrapyramidal side effects (EPS) of antipsychotic drugs.[11][12]

-

Procedure:

-

Rats are administered the test compound or vehicle.

-

After a set pre-treatment time (e.g., 30-60 minutes), they are challenged with a cataleptogenic dose of haloperidol (e.g., 0.5-1 mg/kg, i.p.).

-

At various time points after haloperidol administration, the degree of catalepsy is measured using the bar test. The rat's forepaws are placed on a horizontal bar, and the time it remains in this unnatural posture is recorded.[11][13][14][15]

-

2. Forced Swim Test in Mice:

-

Objective: To evaluate the potential antidepressant activity of test compounds.[16][17][18][19][20]

-

Procedure:

-

Mice are administered the test compound or vehicle.

-

After a pre-treatment period, each mouse is placed in a cylinder of water from which it cannot escape.

-

The duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[16][17][18][19][20]

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.

Caption: Dopamine D2 Receptor Signaling Pathway.[21][22][23][24][25][26]

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.[2][27][28][29][30][31]

Caption: Experimental Workflow: Radioligand Binding Assay.

This guide serves as a foundational resource for the scientific community engaged in the discovery and development of novel therapeutics targeting the central nervous system. The compiled data and detailed protocols are intended to streamline research efforts and foster innovation in the design of next-generation 1-biphenyl-4-yl-piperazine analogs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lasa.co.uk [lasa.co.uk]

- 18. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]

- 19. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 26. innoprot.com [innoprot.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. creative-diagnostics.com [creative-diagnostics.com]

- 30. researchgate.net [researchgate.net]

- 31. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

Pharmacological Profile of 1-Biphenyl-4-yl-piperazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-biphenyl-4-yl-piperazine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with significant activity at a range of biological targets, particularly within the central nervous system (CNS). This technical guide provides a comprehensive overview of the pharmacological profile of 1-biphenyl-4-yl-piperazine derivatives, summarizing their receptor binding affinities, functional activities, and structure-activity relationships (SAR). Detailed experimental protocols for key assays are also provided to facilitate further research and development in this area.

Receptor Binding Affinities

Derivatives of the 1-biphenyl-4-yl-piperazine core have been investigated for their affinity at various G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptors, which are critical targets for the treatment of neuropsychiatric and neurological disorders. The following tables summarize the in vitro binding affinities (Ki) of selected derivatives.

Table 1: Binding Affinities of 1-(Biphenyl-2-yl)piperazine Derivatives at Human Serotonin and Dopamine Receptors

| Compound | Receptor | Ki (nM) | Reference |

| 1-(2-Biphenyl)piperazine (RA-7) | 5-HT7 | 15 | [1] |

| 5-HT1A | 188-379 | [1] | |

| D2 | 142 | [1] | |

| N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide (LP-211) | 5-HT7 (rat) | 0.58 | [1] |

| 5-HT7 (human) | 15 | [1] | |

| 5-HT1A | 188–379 | [1] | |

| D2 | 142 | [1] | |

| N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide (MEL-9) | 5-HT7 (human) | 0.8 | |

| 5-HT1A | 503 | ||

| D2 | 161 |

Table 2: Inhibitory Activity of Biphenyl-piperazine Derivatives against Cholinesterases

| Compound | Enzyme | IC50 (µM) | Reference |

| Compound 6g (a biphenyl-3-oxo-1,2,4-triazine linked piperazine derivative) | Acetylcholinesterase (AChE) | 0.2 ± 0.01 | [2] |

| Donepezil (Standard) | Acetylcholinesterase (AChE) | 0.1 ± 0.002 | [2] |

Note: The specific structure of "Compound 6g" is detailed in the referenced publication.

Structure-Activity Relationships (SAR)

The pharmacological profile of 1-biphenyl-4-yl-piperazine derivatives is significantly influenced by the nature and position of substituents on both the biphenyl and piperazine moieties.

References

- 1. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1-Biphenyl-4-yl-piperazine Scaffold: A Versatile Core for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-biphenyl-4-yl-piperazine moiety has emerged as a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility in the design of novel therapeutic agents targeting a wide array of biological systems. Its unique structural features, combining the lipophilic biphenyl group with the versatile piperazine ring, have enabled the development of potent and selective ligands for various receptors and enzymes. This technical guide provides a comprehensive overview of the 1-biphenyl-4-yl-piperazine core, its synthesis, and its application in the discovery of drugs for central nervous system (CNS) disorders, cancer, and neurodegenerative diseases.

Introduction to the 1-Biphenyl-4-yl-piperazine Scaffold

The piperazine ring is a common structural motif in many approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile linker to which various substituents can be attached.[1][2][3] The incorporation of a biphenyl group at one of the piperazine nitrogens introduces a significant lipophilic character, which can enhance binding to hydrophobic pockets within target proteins. This combination has proven particularly fruitful in the development of ligands for G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are key targets in the treatment of psychiatric disorders.[4]

Synthesis of 1-Biphenyl-4-yl-piperazine Derivatives

The synthesis of 1-biphenyl-4-yl-piperazine and its derivatives is typically achieved through well-established synthetic methodologies. A common approach involves the nucleophilic substitution reaction between a suitably substituted biphenyl halide and piperazine.

General Experimental Protocol: Synthesis of 1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone Derivatives[5]

This protocol describes a general procedure for the synthesis of a series of 1-(biphenyl-4-yl)-piperazine derivatives with potential antipsychotic activity.

Step 1: Synthesis of 2-bromo-1-(biphenyl-4-yl)ethanone

-

To a solution of 4-acetylbiphenyl in glacial acetic acid, add bromine dropwise with constant stirring.

-

Continue stirring at room temperature for 2-3 hours.

-

Pour the reaction mixture into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry to obtain 2-bromo-1-(biphenyl-4-yl)ethanone.

Step 2: Synthesis of 1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone

-

Dissolve 2-bromo-1-(biphenyl-4-yl)ethanone and the appropriate substituted phenylpiperazine in a suitable solvent such as acetone.

-

Add a base, for example potassium carbonate, to the mixture.

-

Reflux the reaction mixture for 12-18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization from a suitable solvent to yield the final compound.

Biological Activities and Therapeutic Applications

The 1-biphenyl-4-yl-piperazine scaffold has been extensively explored for its potential in treating a range of diseases.

Antipsychotic Activity

Derivatives of 1-biphenyl-4-yl-piperazine have shown significant promise as atypical antipsychotic agents. These compounds often exhibit a multi-receptor binding profile, with affinities for dopamine D2 and serotonin (5-HT) receptors, particularly 5-HT1A and 5-HT2A subtypes.[4][5] This dual antagonism is a hallmark of many atypical antipsychotics, which are associated with a lower incidence of extrapyramidal side effects compared to traditional antipsychotics that primarily target D2 receptors.[5]

Quantitative Data: Antipsychotic Activity of 1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone Derivatives [6]

| Compound ID | R (Substituent on Phenyl Ring) | Catalepsy (ED50, mg/kg) | Apomorphine-induced climbing (% inhibition at 1/4th ED50) |

| 3c | 2-methoxyphenyl | > 100 | 75 |

| 3k | 2,3-dichlorophenyl | > 100 | 70 |

Data represents a selection of compounds from the study for illustrative purposes.

Experimental Protocol: Conditioned Avoidance Response (CAR) Test [7]

The CAR test is a widely used behavioral model to assess the antipsychotic potential of compounds by evaluating their ability to suppress a learned avoidance response.

-

Apparatus: A shuttle box with two compartments separated by a partition with an opening. The floor of one compartment is equipped with a grid for delivering a mild electric shock. A light or sound serves as the conditioned stimulus (CS).

-

Training: A rat is placed in the apparatus. The CS is presented for a set period (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild foot shock. The animal learns to avoid the shock by moving to the other compartment upon presentation of the CS.

-

Testing: After the animal is trained, it is administered the test compound or vehicle. The animal is then placed back in the shuttle box, and the number of successful avoidances (moving to the other compartment during the CS presentation) is recorded over a set number of trials.

-

Data Analysis: The percentage of avoidances is calculated for each animal. A significant reduction in the number of avoidances in the drug-treated group compared to the vehicle group indicates potential antipsychotic activity. The ED50, the dose at which the compound produces a 50% reduction in the conditioned avoidance response, can also be determined.

Signaling Pathways in Antipsychotic Action

The therapeutic effects of antipsychotics are mediated through their interaction with specific neurotransmitter signaling pathways.

Caption: Dopamine D2 and Serotonin 5-HT2A receptor signaling pathways modulated by 1-biphenyl-4-yl-piperazine derivatives.

Anticancer Activity

The piperazine scaffold is present in several clinically approved anticancer drugs.[8] Derivatives of 1-biphenyl-4-yl-piperazine have also been investigated for their cytotoxic effects against various cancer cell lines.[1] Their mechanism of action can involve the induction of apoptosis and the modulation of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway.[1]

Quantitative Data: In Vitro Anticancer Activity of a Piperazine Derivative (PCC) [9]

| Cell Line | Cancer Type | Incubation Time | IC50 (µg/mL) |

| SNU-475 | Human Liver Cancer | 24h | 6.98 ± 0.11 |

| SNU-423 | Human Liver Cancer | 24h | 7.76 ± 0.45 |

| THLE-3 | Normal Human Liver | 24h | 48.63 ± 0.12 |

IC50: Half-maximal inhibitory concentration.

Experimental Protocol: MTT Assay for Cytotoxicity [5][10]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the piperazine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Signaling Pathway in Anticancer Action

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[6][11][12][13]

Caption: The PI3K/Akt signaling pathway and its inhibition by 1-biphenyl-4-yl-piperazine derivatives in cancer cells.

Neurodegenerative Diseases

The 1-biphenyl-4-yl-piperazine scaffold has also been investigated for its potential in treating neurodegenerative disorders such as Alzheimer's disease. The cholinergic hypothesis of Alzheimer's disease suggests that a deficit in the neurotransmitter acetylcholine is a key factor in the cognitive decline observed in patients.[14][15][16][17] Therefore, inhibiting the enzyme acetylcholinesterase (AChE), which breaks down acetylcholine, is a major therapeutic strategy.

Quantitative Data: Acetylcholinesterase (AChE) Inhibitory Activity of Phthalimide-Piperazine Derivatives [18]

| Compound ID | R (Substituent on Phenyl Ring) | AChE IC50 (µM) |

| 4a | 4-Chlorophenyl | 21.31 ± 1.22 |

| 4b | 4-Fluorophenyl | 16.42 ± 1.07 |

| Donepezil | (Reference Drug) | 0.41 ± 0.09 |

Data represents a selection of compounds from the study for illustrative purposes.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [18][19][20][21][22]

This spectrophotometric method is widely used to determine the activity of cholinesterases.

-

Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme.

-

Procedure:

-

In a 96-well plate, add a buffer solution (e.g., phosphate buffer, pH 8.0).

-

Add the test compound (piperazine derivative) at various concentrations.

-

Add the acetylcholinesterase enzyme solution and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Add DTNB to the wells.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

-

Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at 412 nm.

-

Data Analysis: The percentage of enzyme inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is then determined.

Signaling Pathway in Alzheimer's Disease

The cholinergic signaling pathway is crucial for cognitive functions like learning and memory.

Caption: The cholinergic signaling pathway and the mechanism of action of 1-biphenyl-4-yl-piperazine derivatives as acetylcholinesterase inhibitors.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are crucial for optimizing the potency and selectivity of drug candidates. For the 1-biphenyl-4-yl-piperazine scaffold, SAR studies have revealed several key insights:

-

Substituents on the Biphenyl Ring: The nature and position of substituents on the biphenyl ring can significantly influence biological activity. For instance, in the context of antipsychotic activity, certain substitutions can modulate the affinity for dopamine and serotonin receptors.

-

Linker between Biphenyl and Piperazine: The length and flexibility of the linker connecting the biphenyl moiety to the piperazine ring can impact binding affinity and selectivity.

-

Substituents on the Second Piperazine Nitrogen: This position is a key point for modification to introduce diverse chemical functionalities and modulate the overall physicochemical properties of the molecule. For example, the introduction of different aryl groups at this position has led to compounds with potent antipsychotic profiles.[6]

Conclusion

The 1-biphenyl-4-yl-piperazine scaffold has proven to be a highly valuable and versatile core structure in the field of drug discovery. Its adaptability has allowed for the development of a wide range of derivatives with significant potential in treating complex diseases such as schizophrenia, cancer, and Alzheimer's disease. The continued exploration of this scaffold, guided by detailed structure-activity relationship studies and a deep understanding of the underlying biological pathways, holds great promise for the development of novel and more effective therapeutic agents. This technical guide provides a foundational understanding for researchers to further innovate and build upon the successes of this remarkable chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02426D [pubs.rsc.org]

- 8. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 14. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rndsystems.com [rndsystems.com]

- 16. mdpi.com [mdpi.com]

- 17. Cholinergic system during the progression of Alzheimer's disease: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Investigating the Therapeutic Potential of Biphenyl-Piperazine Compounds: A Technical Guide

Introduction

The biphenyl-piperazine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth technical overview of the burgeoning research into the therapeutic potential of these compounds, with a focus on their applications in oncology, central nervous system (CNS) disorders, and neurodegenerative diseases. We will delve into their synthesis, biological activities, and mechanisms of action, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support researchers, scientists, and drug development professionals in this exciting field.

Anticancer Potential of Biphenyl-Piperazine Compounds

A significant body of research highlights the promise of biphenyl-piperazine derivatives as anticancer agents. These compounds have demonstrated cytotoxic and antiproliferative activities against a wide range of cancer cell lines, often acting through mechanisms such as the induction of apoptosis and the inhibition of key enzymes like topoisomerase II.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of various biphenyl-piperazine derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values against different human cancer cell lines.

| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |

| PCC | SNU-475 (Liver) | 6.98 ± 0.11 | |

| SNU-423 (Liver) | 7.76 ± 0.45 | ||

| Compound 19 | Hepatocellular Carcinoma | < 5 | |

| Compound 17 | MDA-MB-231 (Breast) | 2.3 ± 0.2 | |

| Compound 16 | MCF7 (Breast) | 9.1 ± 2.3 | |

| Compound 29 | HCT-116 (Colon) | 3.0 | |

| Colo-205 (Colon) | 1.0 | ||

| Tryptamine-piperazine-2,5-dione conjugate 6h | AsPC-1 (Pancreatic) | 6 ± 0.85 | |

| SW1990 (Pancreatic) | 6 ± 0.85 | ||

| Benzhydrylpiperazine derivative 9d | A549 (Lung) | Not specified | |

| COLO-205 (Colon) | Not specified | ||

| MIA-PA-CA-2 (Pancreatic) | Not specified | ||

| Piperazine derivative | K562, HL-60, Jurkat | 0.06 - 0.16 (GI50) | |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives | MCF7, BT20, T47D, CAMA-1 (Breast) | 0.31–120.52 | |

| Thiouracil amide derivatives with piperazine | MCF7 (Breast) | 18.23 to 100 | |

| 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide C-4 | A-549 (Lung) | 33.20 | |

| HCT-116 (Colon) | 11.33 | ||

| 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide C-5 | A-549 (Lung) | 21.22 | |

| HCT-116 (Colon) | 45.89 | ||

| 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide C-14 | MIAPaCa-2 (Pancreatic) | <1 |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the biphenyl-piperazine compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Several biphenyl-piperazine compounds are believed to exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division.

Principle: Topoisomerase II relaxes supercoiled DNA by creating transient double-strand breaks. An in vitro assay can measure the inhibition of this enzymatic activity. A common method is the decatenation assay using kinetoplast DNA (kDNA).

Procedure:

-

Reaction Setup: In a reaction tube, combine the following components:

-

kDNA substrate

-

Assay buffer (containing ATP and MgCl2)

-

The biphenyl-piperazine compound at various concentrations

-

Purified topoisomerase II enzyme

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Gel Electrophoresis: Separate the DNA products on an agarose gel.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

-

Analysis: Catenated kDNA (substrate) will remain at the origin, while decatenated DNA (product) will migrate into the gel. A decrease in the amount of decatenated product in the presence of the compound indicates inhibition of topoisomerase II.

Mandatory Visualizations

Caption: Apoptotic signaling pathway induced by biphenyl-piperazine compounds.

Caption: Experimental workflow for a topoisomerase II inhibition assay.

Therapeutic Potential in Central Nervous System (CNS) Disorders

Biphenyl-piperazine derivatives have shown significant promise in the treatment of various CNS disorders, including psychosis, depression, and anxiety. Their therapeutic effects are often attributed to their ability to modulate the activity of key neurotransmitter systems, particularly dopaminergic and serotonergic pathways.

Quantitative Data: In Vitro CNS Activity

The following table presents the in vitro binding affinities (Ki) of selected biphenyl-piperazine compounds for various CNS receptors.

| Compound ID/Description | Target Receptor | Ki (nM) | Reference |

| Compound 11 | Dopamine D2 | High Affinity | |

| Serotonin 5-HT1A | High Affinity | ||

| Serotonin 5-HT2A | High Affinity | ||

| Compound 12b, 12c, 12e, 12g | Dopamine D3 | 0.3 - 0.9 | |

| Dopamine D2 | 40 - 53 | ||

| Compound 6a | Dopamine D3 | High Affinity | |

| Serotonin 5-HT1A | 199 ± 34.3 | ||

| Compound 7a | Serotonin 5-HT1A | 14.3 ± 7.1 | |

| 1-[2-(4-Methoxyphenyl)phenyl]piperazine (9a) | Serotonin 5-HT7 | Nanomolar range | |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (8) | Serotonin 5-HT1A | 1.2 | |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate (10) | Serotonin 5-HT1A | 21.3 | |

| Compound 22 | Dopamine D2 | 53 | |

| Compound 24 | Dopamine D2 | 58 | |

| Compound 4 | Histamine H3 | 3.17 | |

| Sigma-1 | 1531 | ||

| Compound 5 | Histamine H3 | 7.70 | |

| Sigma-1 | 3.64 | ||

| Compound 11 | Histamine H3 | 6.2 | |

| Sigma-1 | 4.41 |

Experimental Protocols

Principle: This is a competitive radioligand binding assay that measures the affinity of a test compound for the dopamine D2 receptor by quantifying its ability to displace a radiolabeled ligand.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the dopamine D2 receptor.

-

Harvest and homogenize the cells in a lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane fraction in an assay buffer.

-

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Total Binding: Radioligand and membrane preparation.

-

Non-specific Binding: Radioligand, membrane preparation, and a high concentration of a known D2 antagonist (e.g., spiperone).

-

Compound Competition: Radioligand, membrane preparation, and serial dilutions of the biphenyl-piperazine compound.

-

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-